N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide
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Description
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.58. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Quinoline derivatives, including the one you mentioned, have been explored for their pharmacological activities. The pyranoquinoline ring system, which this compound contains, is of particular interest. Researchers investigate its potential as a scaffold for drug development .
- Quinolines serve as versatile building blocks in synthetic organic chemistry. Researchers have developed various synthesis protocols for constructing quinoline scaffolds, including classical methods like Gould–Jacob, Friedländer, and Skraup reactions .
- The compound’s aromatic structure could facilitate π-π stacking interactions. Researchers have used similar aromatic cores in self-assembling amphipathic peptides .
Medicinal Chemistry and Drug Discovery
Organic Synthesis and Chemical Biology
Self-Assembly and Supramolecular Chemistry
Catalysis and Synthetic Methodology
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of cyclopentanone with ethyl 4-bromobenzoate to form the intermediate, which is then reacted with 2-amino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one and acetic anhydride to yield the final product.", "Starting Materials": [ "Cyclopentanone", "Ethyl 4-bromobenzoate", "2-amino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one", "Acetic anhydride" ], "Reaction": [ "Step 1: Condensation of cyclopentanone with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: Reaction of the intermediate with 2-amino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-one in the presence of a base such as sodium hydride to form the desired product.", "Step 3: Acetylation of the product with acetic anhydride in the presence of a base such as pyridine to yield the final product." ] } | |
CAS RN |
892273-17-5 |
Product Name |
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide |
Molecular Formula |
C25H29N3O4S |
Molecular Weight |
467.58 |
IUPAC Name |
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H29N3O4S/c1-2-32-18-13-11-17(12-14-18)28-23(30)22-19-9-5-6-10-20(19)33-24(22)27(25(28)31)15-21(29)26-16-7-3-4-8-16/h11-14,16H,2-10,15H2,1H3,(H,26,29) |
InChI Key |
DQFANUSWBPVEAY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NC4CCCC4)SC5=C3CCCC5 |
solubility |
not available |
Origin of Product |
United States |
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